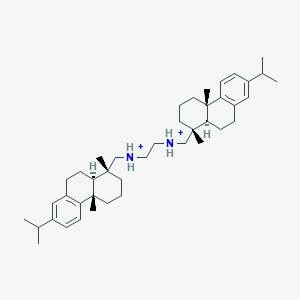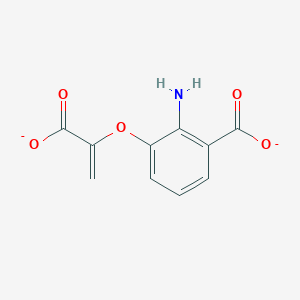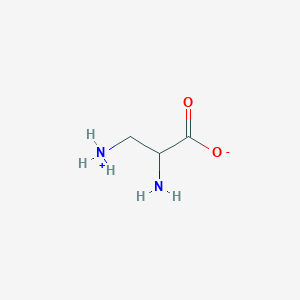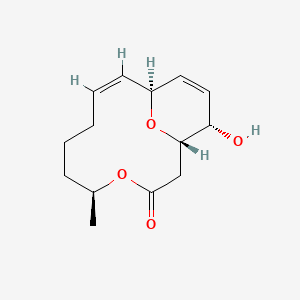
Aspergillide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspergillide C is a macrolide that is 4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one substituted by a hydroxy group at position 14 and a methyl group at position 5 (the 1S,5S,9E,11R,14S stereoisomer). It is isolated from the marine-derived fungus Aspergillus ostianus and exhibits cytotoxic activity against mouse lymphocytic leukemia cells (L1210). It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a bridged compound, a cyclic ether, a macrolide and a secondary alcohol.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Enantioselective Synthesis : Aspergillide C, a cytotoxic 14-membered macrolide, was first synthesized enantioselectively from a chiral glycidol derivative. This synthesis involved a 12-step sequence and was significant for producing this complex molecule with specific stereochemistry (Nagasawa & Kuwahara, 2009).
- Total Synthesis and Anticancer Activity : Another study on the total synthesis of this compound highlighted its notable anticancer activity against mouse lymphocytic leukemia cells. This synthesis provided insights into the molecule's structure and potential for structural modifications (Panarese & Waters, 2013).
- Dihydropyran-Containing Macrolide Synthesis : A study achieved the total synthesis of this compound employing a diastereoselective intramolecular oxy-Michael reaction. This approach was crucial in constructing the macrolide's structure (Kobayashi et al., 2011).
Biotechnological Potential
- Heterologous Expression in Aspergillus : Research on developing Aspergillus as a host for heterologous expression explores its potential for producing small molecules, including secondary metabolites like this compound. This work is foundational for biotechnological applications involving Aspergillus (Lubertozzi & Keasling, 2009).
Natural Product Isolation and Characterization
- Isolation of New Macrolides : A study in 2008 isolated new 14-membered macrolides, including aspergillides A, B, and C, from Aspergillus ostianus. These compounds showed cytotoxic activity against leukemia cells, underscoring their potential in drug discovery (Kito et al., 2008).
Additional Insights
- Aspergillus Genome Database : The Aspergillus Genome Database provides extensive information on Aspergillus species, including those producing this compound. This database is a valuable resource for understanding the genetics and molecular biology of these fungi (Arnaud et al., 2009).
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(1S,5S,9E,11S,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one |
InChI |
InChI=1S/C14H20O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6-8,10-13,15H,2-3,5,9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
LXBFWPWKVZPNRA-NPZYAQMBSA-N |
SMILES isomérico |
C[C@H]1CCC/C=C/[C@H]2C=C[C@@H]([C@@H](O2)CC(=O)O1)O |
SMILES canónico |
CC1CCCC=CC2C=CC(C(O2)CC(=O)O1)O |
Sinónimos |
aspergillide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




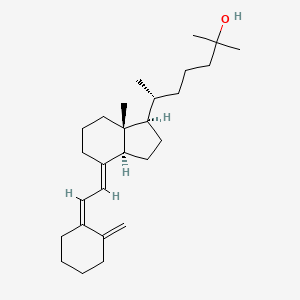
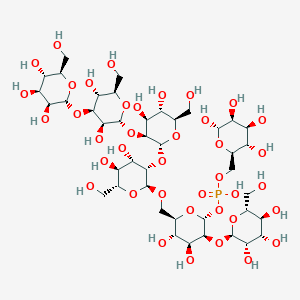


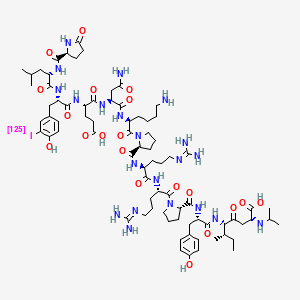

![Calix[5]pyrrole](/img/structure/B1263095.png)

